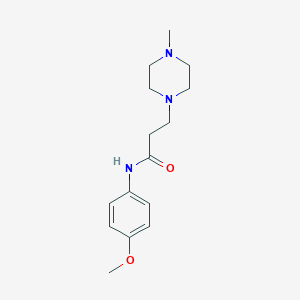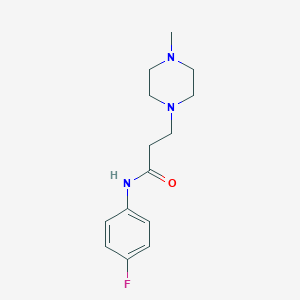![molecular formula C21H17N3O2 B248875 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248875.png)
3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one, also known as TPPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. TPPP is a heterocyclic compound that belongs to the pyrazolopyridine family and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been shown to exhibit a range of biological activities, making it a promising compound for drug discovery and development. One study found that 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in human macrophages. Another study found that 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one exhibited anti-cancer activity by inducing apoptosis in cancer cells. Additionally, 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been shown to exhibit anti-microbial activity against a range of bacterial and fungal strains.
Wirkmechanismus
The mechanism of action of 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. One study found that 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one inhibited the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. Additionally, 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been shown to exhibit a range of biochemical and physiological effects. One study found that 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one inhibited the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Another study found that 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one inhibited the production of pro-inflammatory cytokines in human macrophages. Additionally, 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been shown to exhibit anti-microbial activity against a range of bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one in lab experiments is its ability to exhibit a range of biological activities, making it a promising compound for drug discovery and development. Additionally, the synthesis method of 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is relatively straightforward and can be scaled up for large-scale production. However, one limitation of using 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for the research and development of 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one. One area of interest is the development of 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one as a potential anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one and its potential applications in drug discovery and development. Another area of interest is the development of new synthesis methods for 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one that can improve its yield and solubility.
Synthesemethoden
The synthesis of 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one involves a multi-step process that begins with the reaction of 4-bromoaniline with ethyl acetoacetate to form 4-(4-bromoanilino)pent-3-en-2-one. This intermediate is then reacted with propargyl bromide to form 4-(4-prop-2-ynoxyphenyl)-3-penten-2-one. The final step involves the reaction of this intermediate with 2-aminopyridine to form 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one. The overall yield of this synthesis method is approximately 25%.
Eigenschaften
Produktname |
3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one |
|---|---|
Molekularformel |
C21H17N3O2 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C21H17N3O2/c1-2-12-26-16-10-8-14(9-11-16)17-13-18(25)22-21-19(17)20(23-24-21)15-6-4-3-5-7-15/h1,3-11,17H,12-13H2,(H2,22,23,24,25) |
InChI-Schlüssel |
JCNQJIUOPNLNNA-UHFFFAOYSA-N |
Isomerische SMILES |
C#CCOC1=CC=C(C=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=CC=C4 |
SMILES |
C#CCOC1=CC=C(C=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=CC=C4 |
Kanonische SMILES |
C#CCOC1=CC=C(C=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B248794.png)
methanone](/img/structure/B248796.png)





![1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B248805.png)
![[4-(2-Pyridinylmethyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B248808.png)



